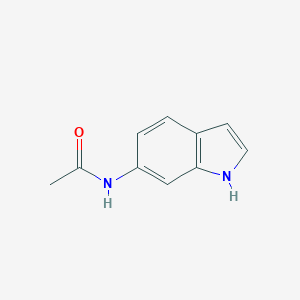
N-(1H-indol-6-yl)acetamide
Übersicht
Beschreibung
“N-(1H-indol-6-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O . It is an indole derivative, which means it contains a benzene ring fused to a pyrrole ring . The compound is also known by its IUPAC name, N-(1H-indol-3-yl)acetamide .
Synthesis Analysis
The synthesis of indole derivatives, including “N-(1H-indol-6-yl)acetamide”, often involves condensation reactions . For instance, one study described the synthesis of a series of indole derivatives by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another study reported the synthesis of (1H-indol-6-yl)phosphonic acid derivatives through reactions of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal .
Molecular Structure Analysis
The molecular structure of “N-(1H-indol-6-yl)acetamide” consists of a benzene ring fused to a pyrrole ring, forming an indole nucleus . The compound has a molecular weight of 174.199 Da .
Chemical Reactions Analysis
Indole derivatives, including “N-(1H-indol-6-yl)acetamide”, are known to undergo various chemical reactions . For example, they can be involved in condensation reactions, as mentioned in the synthesis analysis section . Additionally, they can participate in reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
- A study by Al-Ostoot et al. (2020) highlighted the synthesis of a new indole acetamide derivative with confirmed anti-inflammatory activity through in silico modeling studies. This research emphasizes the potential of indole acetamide derivatives in anti-inflammatory drug development.
Antiplasmodial Properties
- Research by Mphahlele et al. (2017) focused on synthesizing novel N-(3-Trifluoroacetyl-indol-7-yl) Acetamides and evaluating their in vitro antiplasmodial properties against Plasmodium falciparum. This indicates the potential application of these compounds in malaria treatment.
Synthesis Methods
- A study by Zhou et al. (2016) developed a highly efficient method for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives, which are valuable for various pharmacological applications.
Antioxidant Properties
- Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, revealing considerable activity and potential as antioxidant agents.
Cytotoxic Agents in Cancer Therapy
- Modi et al. (2011) synthesized novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives and evaluated their cytotoxic activity on breast cancer cell lines, indicating their potential as cytotoxic agents in cancer therapy.
Antiallergic Agents
- The study by Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, demonstrating significant antiallergic potency.
Antihyperglycemic and Antioxidant Agents
- Kanwal et al. (2021) synthesized Indole-3-acetamides and evaluated their antihyperglycemic and antioxidant potentials, showing good inhibition against α-amylase enzyme and antioxidant activity.
Zukünftige Richtungen
The future directions for “N-(1H-indol-6-yl)acetamide” and similar compounds could involve further exploration of their biological activities and therapeutic potential . For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These compounds could be further investigated for their potential applications in various fields.
Eigenschaften
IUPAC Name |
N-(1H-indol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJHYBATPUVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569750 | |
| Record name | N-(1H-Indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-6-yl)acetamide | |
CAS RN |
171896-30-3 | |
| Record name | N-(1H-Indol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
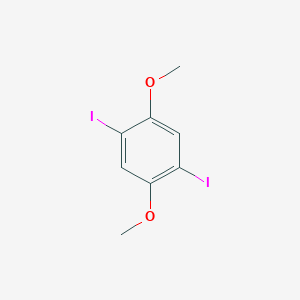
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
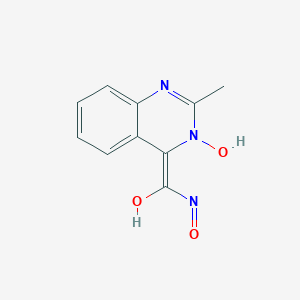
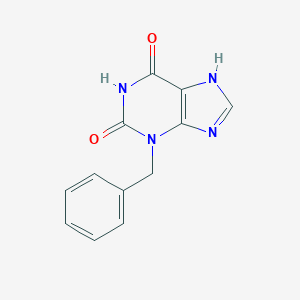
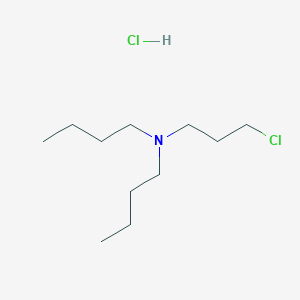
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
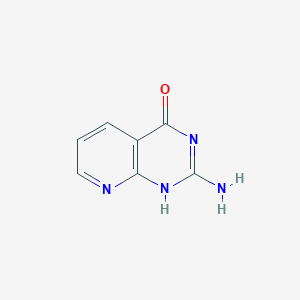
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
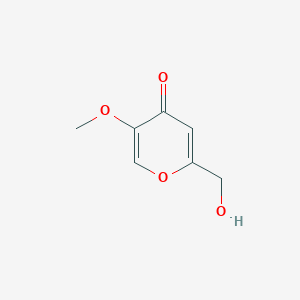



![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)